molecular formula C19H24N8O5 B11102803 2-amino-8-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one

2-amino-8-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one

Cat. No.: B11102803
M. Wt: 444.4 g/mol
InChI Key: STHKNNLRWCJMPL-QPSGOUHRSA-N
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Description

4-(DIMETHYLAMINO)BENZALDEHYDE 1-{2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL}HYDRAZONE is a complex organic compound that combines the structural features of 4-(dimethylamino)benzaldehyde and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)BENZALDEHYDE 1-{2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL}HYDRAZONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with a purine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLAMINO)BENZALDEHYDE 1-{2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL}HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

4-(DIMETHYLAMINO)BENZALDEHYDE 1-{2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL}HYDRAZONE has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)BENZALDEHYDE 1-{2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL}HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: A simpler compound used in various chemical reactions and as a reagent.

    Purine Derivatives: Compounds with similar purine structures, used in biological and medicinal research.

Uniqueness

4-(DIMETHYLAMINO)BENZALDEHYDE 1-{2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL}HYDRAZONE is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H24N8O5

Molecular Weight

444.4 g/mol

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-1H-purin-6-one

InChI

InChI=1S/C19H24N8O5/c1-26(2)10-5-3-9(4-6-10)7-21-25-19-22-12-15(23-18(20)24-16(12)31)27(19)17-14(30)13(29)11(8-28)32-17/h3-7,11,13-14,17,28-30H,8H2,1-2H3,(H,22,25)(H3,20,23,24,31)/b21-7+

InChI Key

STHKNNLRWCJMPL-QPSGOUHRSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N

Origin of Product

United States

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